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Compound of Interest

Compound Name: Azide-PEG9-amido-C4-Boc

Cat. No.: B8106256

Introduction

Azide-PEG9-amido-C4-Boc is a heterobifunctional linker molecule widely utilized in the fields
of drug discovery and development, particularly in the construction of Proteolysis Targeting
Chimeras (PROTACS). PROTACSs are novel therapeutic agents that facilitate the degradation of
specific target proteins by hijacking the cell's ubiquitin-proteasome system. This linker
possesses three key functional components: an azide group for "click” chemistry, a
polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a
Boc-protected amine on a C4 alkyl chain that can be deprotected to reveal a primary amine for
further conjugation.

Key Features and Applications

 PROTAC Synthesis: The primary application of Azide-PEG9-amido-C4-Boc is as a versatile
linker in the modular synthesis of PROTACSs. The azide moiety allows for efficient and
specific conjugation to an alkyne-functionalized ligand for an E3 ubiquitin ligase or a target
protein via copper-catalyzed azide-alkyne cycloaddition (CUAAC) or strain-promoted azide-
alkyne cycloaddition (SPAAC). The terminal Boc-protected amine, upon deprotection, can be
coupled to the other ligand, completing the PROTAC structure.

» Bioconjugation: Beyond PROTACS, this linker is valuable for various bioconjugation
applications where precise spacing and orthogonal reactivity are required. The PEG9 spacer
improves the aqueous solubility and pharmacokinetic properties of the resulting conjugates.
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» Drug Delivery: In drug delivery systems, this molecule can be used to attach therapeutic
agents to targeting moieties or nanoparticles, leveraging the biocompatibility of the PEG
spacer.

Experimental Protocols

This section details a plausible multi-step synthetic route for Azide-PEG9-amido-C4-Boc,
starting from commercially available precursors. The synthesis involves three main stages:

e Synthesis of Azido-PEG9-amine.
¢ Synthesis of Boc-amido-C4-carboxylic acid.

o Amide coupling of the two fragments followed by purification.

Stage 1: Synthesis of Azido-PEG9-amine

This stage describes the conversion of a readily available Boc-protected amino-PEG alcohol to
the corresponding azide, followed by deprotection of the amine.

Step la: Mesylation of Boc-NH-PEG9-OH

Dissolve Boc-NH-PEG9-OH (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under
an inert atmosphere (e.g., argon or nitrogen).

e Cool the solution to 0 °C in an ice bath.

e Add triethylamine (TEA, 1.5 eq) dropwise to the stirred solution.

e Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

» Allow the reaction to warm to room temperature and stir for 4-6 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

» Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1 M
HCI, saturated aqueous NaHCO3, and brine.
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Dry the organic layer over anhydrous Na2S04, filter, and concentrate under reduced
pressure to yield Boc-NH-PEG9-OMs.

Step 1b: Azidation of Boc-NH-PEG9-OMs

Dissolve the crude Boc-NH-PEG9-OMs (1.0 eq) in dimethylformamide (DMF, 15 mL/g).

Add sodium azide (NaN3, 5.0 eq) to the solution.

Heat the reaction mixture to 65-70 °C and stir for 12-16 hours.[1]

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate
(3x 20 mL).

Wash the combined organic extracts with brine.

Dry the organic layer over anhydrous Na2S04, filter, and concentrate in vacuo to obtain
crude Boc-NH-PEG9-NS.

Step 1c: Boc Deprotection to Yield Azido-PEG9-amine

Dissolve the crude Boc-NH-PEG9-N3 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA)
(10 mL/g).

Stir the solution at room temperature for 1-2 hours.

Monitor the deprotection by TLC until the starting material is consumed.

Remove the solvent and excess TFA under reduced pressure.

Co-evaporate with DCM (3 x 10 mL) to remove residual TFA.

The resulting Azido-PEG9-amine TFA salt can be used directly in the next step or purified by
column chromatography.

Stage 2: Synthesis of 6-(tert-
butoxycarbonylamino)hexanoic acid (Boc-amido-C4-

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8123656/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

acid)

» Dissolve 6-aminohexanoic acid (1.0 eq) in a 1.1 mixture of 1,4-dioxane and water.

e Add sodium bicarbonate (NaHCOS3, 3.0 eq) to the solution.

e Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc20, 1.1 eq) portion-wise.
 Allow the reaction to warm to room temperature and stir overnight.

 Acidify the reaction mixture to pH 2-3 with 1 M HCI.

o Extract the product with ethyl acetate (3 x 20 mL).

e Dry the combined organic layers over anhydrous Na2S04, filter, and concentrate under
reduced pressure to yield the product as a white solid.[2]

Stage 3: Amide Coupling and Purification

This final stage couples the two synthesized fragments to yield the target molecule, Azide-
PEG9-amido-C4-Boc.

o Dissolve 6-(tert-butoxycarbonylamino)hexanoic acid (1.2 eq) in anhydrous DMF (10 mL/qg).

e Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution and stir for
15 minutes at room temperature to pre-activate the carboxylic acid.

e Add a solution of Azido-PEG9-amine (1.0 eq) in anhydrous DMF to the activated acid
mixture.

 Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
o Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

e Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF),
followed by saturated aqueous NaHCO3 and brine.

» Dry the organic phase over anhydrous Na2S0O4, filter, and concentrate under reduced
pressure.
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» Purify the crude product by flash column chromatography on silica gel using a gradient of
methanol in dichloromethane to afford the pure Azide-PEG9-amido-C4-Boc.

Data Presentation

Table 1. Summary of Reagents for Synthesis of Azide-PEG9-amido-C4-Boc

Step Reagent Molar Eq. Purpose
la Boc-NH-PEG9-OH 1.0 Starting Material
Triethylamine (TEA) 15 Base
Methanesulfonyl _
) 1.2 Mesylating Agent
Chloride (MsCl)
1b Boc-NH-PEG9-OMs 1.0 Intermediate

Sodium Azide (NaN3)

5.0

Azide Source

1lc Boc-NH-PEG9-N3 1.0 Intermediate
Trifluoroacetic Acid )
Excess Deprotecting Agent
(TFA)
2 6-Aminohexanoic Acid 1.0 Starting Material
Sodium Bicarbonate
3.0 Base
(NaHCO3)
Di-tert-butyl 11 Boc Protecting Group
dicarbonate (Boc20) ' Source
3 Azido-PEG9-amine 1.0 Intermediate
6-(tert-
butoxycarbonylamino) 1.2 Intermediate
hexanoic acid
HATU 1.2 Coupling Agent
N,N-
Diisopropylethylamine 3.0 Base
(DIPEA)
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Visualization

Stage 3: Amide Coupling

Click to download full resolution via product page

Caption: Synthetic workflow for Azide-PEG9-amido-C4-Boc.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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